Methyl(4R)-4-aminochromane-6-carboxylate
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Overview
Description
Methyl (4r)-4-aminochromane-6-carboxylate is a chemical compound that belongs to the class of chromane derivatives Chromane derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4r)-4-aminochromane-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-2-hydroxyacetophenone with methyl acrylate in the presence of a base, followed by cyclization to form the chromane ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium methoxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of Methyl (4r)-4-aminochromane-6-carboxylate may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (4r)-4-aminochromane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydrochromane derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromane derivatives. Substitution reactions can lead to a variety of substituted chromane derivatives with different functional groups.
Scientific Research Applications
Methyl (4r)-4-aminochromane-6-carboxylate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl (4r)-4-aminochromane-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Chromane Derivatives: Other chromane derivatives, such as tocopherols (vitamin E) and flavonoids, share structural similarities with Methyl (4r)-4-aminochromane-6-carboxylate and exhibit similar biological activities.
Amino Chromanes: Compounds like 4-amino-2-methylchromane and 4-amino-6-methylchromane are structurally related and may have comparable properties.
Uniqueness
Methyl (4r)-4-aminochromane-6-carboxylate is unique due to its specific substitution pattern and the presence of both amino and carboxylate functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H13NO3 |
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Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl (4R)-4-amino-3,4-dihydro-2H-chromene-6-carboxylate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)7-2-3-10-8(6-7)9(12)4-5-15-10/h2-3,6,9H,4-5,12H2,1H3/t9-/m1/s1 |
InChI Key |
IOBRXIWDOUNCAF-SECBINFHSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)OCC[C@H]2N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCC2N |
Origin of Product |
United States |
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